4-Chloro-6-cyclopropyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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Overview
Description
4-Chloro-6-cyclopropyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-cyclopropyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 4-chloro-2-methylpyrimidine and cyclopropylamine can be used. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-cyclopropyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium or H2O2 in basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Chloro-6-cyclopropyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors and other therapeutic agents.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Chloro-6-cyclopropyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylpyrimidine
- Cyclopropylamine
- Pyrido[4,3-d]pyrimidine derivatives
Uniqueness
4-Chloro-6-cyclopropyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine stands out due to its unique combination of a chloro group, a cyclopropyl ring, and a tetrahydropyrido[4,3-d]pyrimidine core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H14ClN3 |
---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
4-chloro-6-cyclopropyl-2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C11H14ClN3/c1-7-13-10-4-5-15(8-2-3-8)6-9(10)11(12)14-7/h8H,2-6H2,1H3 |
InChI Key |
YOZNQUBWBRJSOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CN(CC2)C3CC3)C(=N1)Cl |
Origin of Product |
United States |
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